molecular formula C12H20N2O2 B11924925 tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B11924925
M. Wt: 224.30 g/mol
InChI Key: RMDALSIUARCJCV-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopenta[c]pyrrole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
  • 4-amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific ring structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 4-amino-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h4-5,8-10H,6-7,13H2,1-3H3

InChI Key

RMDALSIUARCJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C=CC(C2C1)N

Origin of Product

United States

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